2-[[3-(3-Methylphenoxy)-5-nitrophenyl]carbamoyl]benzoic acid
Overview
Description
2-[[3-(3-Methylphenoxy)-5-nitrophenyl]carbamoyl]benzoic acid is an organic compound with the molecular formula C21H15N2O6 It is a complex molecule featuring a benzoic acid core substituted with a nitrophenylcarbamoyl and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(3-Methylphenoxy)-5-nitrophenyl]carbamoyl]benzoic acid typically involves multiple steps, including nitration, carbamoylation, and esterification reactions. One common synthetic route starts with the nitration of 3-methylphenol to produce 3-methyl-5-nitrophenol. This intermediate is then reacted with 3-aminobenzoic acid to form the corresponding carbamate. Finally, the esterification of the carbamate with benzoic acid yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(3-Methylphenoxy)-5-nitrophenyl]carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like zinc or tin in dilute mineral acid.
Reduction: The compound can be oxidized to form quinones under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Zinc or tin in dilute mineral acid.
Reduction: Strong oxidizing agents like potassium permanganate.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products
Reduction: Amino derivatives.
Oxidation: Quinones.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[[3-(3-Methylphenoxy)-5-nitrophenyl]carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[3-(3-Methylphenoxy)-5-nitrophenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the phenoxy and carbamoyl groups can modulate the compound’s binding affinity to proteins and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
Mecoprop: Another phenoxy herbicide with an additional methyl group.
Uniqueness
2-[[3-(3-Methylphenoxy)-5-nitrophenyl]carbamoyl]benzoic acid is unique due to its combination of a nitrophenylcarbamoyl group and a methylphenoxy group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[3-(3-methylphenoxy)-5-nitrophenyl]carbamoyl]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-13-5-4-6-16(9-13)29-17-11-14(10-15(12-17)23(27)28)22-20(24)18-7-2-3-8-19(18)21(25)26/h2-12H,1H3,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNVOUBNJDUVIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.